

# Comparative Biological Data of Quinoline-Carboxamide Derivatives

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## Compound Focus: 6-Hydroxyquinoline-5-carboxamide

CAS No.: 104612-30-8

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The table below summarizes the biological activities of various quinoline-carboxamide derivatives from recent research, highlighting their mechanisms and experimental models.

Compound / Derivative Series	Biological Target / Mechanism	Key Experimental Findings	Test System (Cell Lines/Assay)	Citation
2-Styrylquinoline-carboxamide (e.g., 3h)	DNA intercalation; Anticancer [1]	Potent cytotoxicity; IC <sub>50</sub> values in micromolar range against several cancer lines; induced cellular death via DNA distortion [1]	MCF-7, HCT116, A549 cancer cells; L929 normal cells; Fluorescence spectroscopy, CD, molecular docking with ctDNA [1]	[1]
Quinoline-carboxamide P2X7R Antagonists (e.g., 2f, 2e)	P2X7 receptor (P2X7R) antagonism; Anticancer [2] [3]	Selective P2X7R inhibition (IC <sub>50</sub> ~0.5-0.7 μM); induced apoptosis (up to 35% cell death via flow cytometry); reduced cancer cell proliferation [2] [3]	h-P2X7R-MCF-7 cells; Ca <sup>2+</sup> mobilization assay; Cell viability (MTT); Flow cytometry (PI/DAPI) [2] [3]	[2] [3]

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Hydroxyquinoline-derived Mcl-1 Inhibitors	Selective Mcl-1 inhibition; Promotes apoptosis [4]	>100-fold selectivity for Mcl-1 over Bcl-xL; inhibited cell growth in Mcl-1 dependent cell lines [4]	Fluorescence polarization (FP) binding assay; Growth inhibition assays in various cancer cell lines (e.g., SUDHL-6, NCI-H929) [4]	[4]
8-Hydroxy-quinoline-2-carboxylates (from <i>Porcellio scaber</i> )	Chemical defense; Antipredator [5]	Synthetic metabolites deterred spider predation; topically applied compounds caused spiders to reject prey [5]	Behavioral experiments with <i>Steatoda grossa</i> spiders; GC-MS & LC-MS analysis [5]	[5]

## Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table, which can serve as a reference for your own validation work.

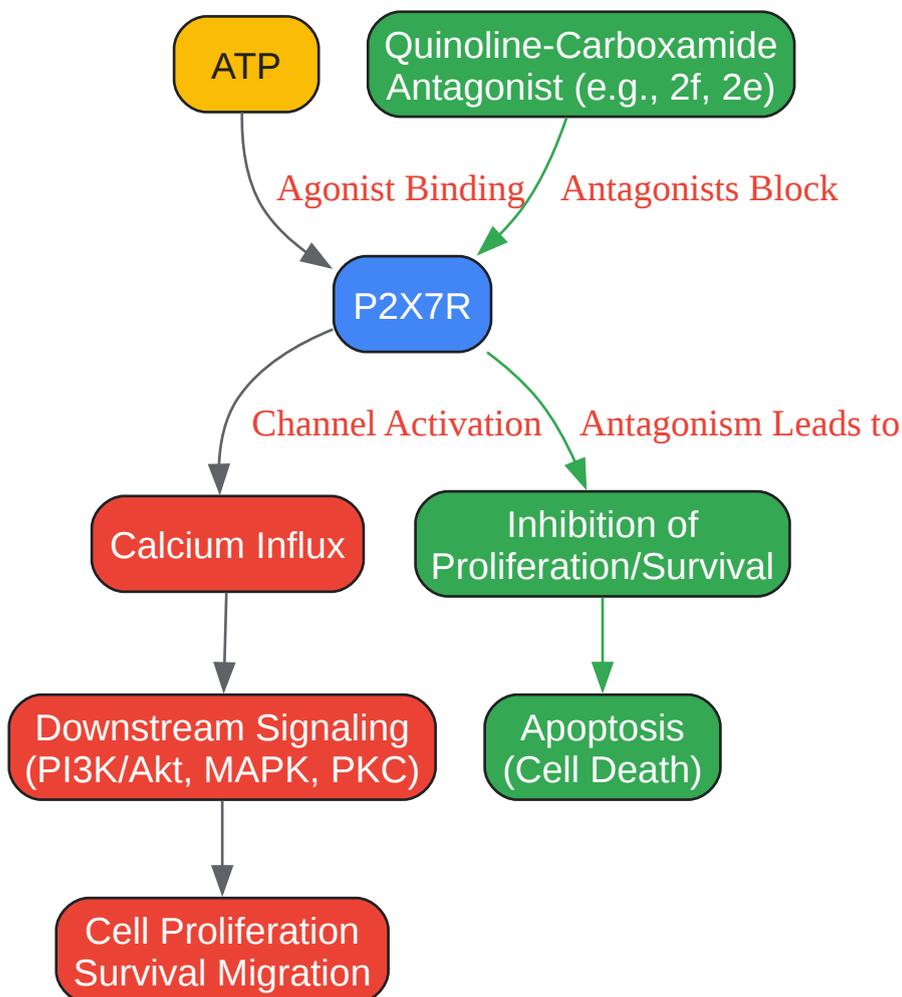
- **Cytotoxicity Assay (MTT)** [2] [3]: Cells are seeded in culture plates and treated with compounds for a set period. MTT reagent is added and converted to purple formazan by living cells. The formazan crystals are dissolved, and the absorbance is measured to determine cell viability as a percentage of the control.
- **Calcium Mobilization Assay** [2] [3]: Cells expressing the target receptor (e.g., P2X7R) are loaded with a calcium-sensitive fluorescent dye. After establishing a baseline, the receptor is stimulated with an agonist (e.g., ATP/Bz-ATP), causing calcium influx and a fluorescence increase. Test compounds are added beforehand to measure their inhibitory effect on this signal [2] [3].
- **DNA Binding Studies** [1]: The interaction between a compound and Calf Thymus DNA (ctDNA) is studied using multiple techniques. **Fluorescence Spectroscopy** and **Resonance Light Scattering (RLS)** measure changes upon compound binding. **UV-Vis Absorption Spectroscopy** shows changes in the compound's absorption band. **Viscosity Measurements** assess changes in DNA

solution viscosity, and **Melting Studies** determine the change in DNA's melting temperature ( $\Delta T_m$ ), indicating stabilization from intercalation [1].

- **Apoptosis Analysis by Flow Cytometry** [2] [3]: Treated cells are stained with Propidium Iodide (PI), a fluorescent dye that binds to DNA in cells with compromised membranes (a late apoptosis/necrosis marker). The cells are then analyzed by flow cytometry to quantify the percentage of PI-positive cells, indicating cell death [2] [3].

## P2X7R Antagonism Signaling Pathway

The diagram below illustrates the mechanism by which quinoline-carboxamide derivatives act as P2X7 receptor (P2X7R) antagonists to induce cancer cell death, based on the experimental findings [2] [3].



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## Interpretation and Research Recommendations

The data demonstrates that the **quinoline-carboxamide core is a privileged structure in medicinal chemistry**, showing promising biological activity against multiple targets, including DNA, the P2X7 receptor, and Mcl-1 [1] [2] [4]. The specific position and nature of substituents on the quinoline ring significantly influence the compound's mechanism, selectivity, and potency.

To advance research on your specific compound, **6-Hydroxyquinoline-5-carboxamide**, I suggest:

- **Explore Specialized Databases:** Search in-depth in scientific databases like SciFinder-n or Reaxys, which often have more detailed structure-based indexing than general web searches.
- **Consider Synthetic Analoguing:** Given the activity of similar structures, synthesizing and testing **6-Hydroxyquinoline-5-carboxamide** against these targets (DNA, P2X7R, Mcl-1) is a highly rational strategy.
- **Investigate the Hydroxy Role:** The acid-base properties of the hydroxy group in hydroxyquinolines can be critical for their bioactivity and chelation potential [6]. You could design experiments to see if this property influences your compound's mechanism.

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